Antileukinate

Overview

Description

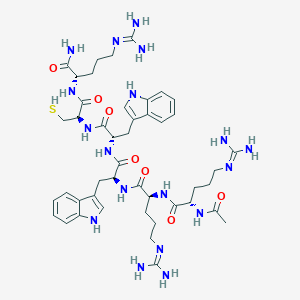

Antileukinate is a synthetic hexapeptide with the chemical formula Ac-RRWWCR-NH₂ (acetylated N-terminus and amidated C-terminus) and a molecular weight of 1,003.19 g/mol . It acts as a potent dual inhibitor of CXC chemokine receptors CXCR1 and CXCR2, which are critical for neutrophil chemotaxis, degranulation, and activation . By blocking these receptors, this compound disrupts the binding of pro-inflammatory chemokines like interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), thereby reducing neutrophil-mediated inflammation .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Antileukinate is synthesized via solid-phase peptide synthesis (SPPS) , a method enabling sequential addition of protected amino acids to a resin-bound chain. The process begins with the attachment of the C-terminal cysteine residue to a Wang resin via an acid-labile linker. The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is employed for temporary α-amino group protection, while side-chain functional groups (e.g., arginine’s guanidine and tryptophan’s indole) are shielded with orthogonal protecting groups .

Coupling Reagents :

-

Dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) facilitate amide bond formation between incoming Fmoc-amino acids and the growing peptide chain.

-

Double couplings (10–15 min each) ensure >99% reaction efficiency for arginine and tryptophan residues, which exhibit steric hindrance .

Deprotection Cycles :

-

Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF) , with UV monitoring at 301 nm to confirm completeness.

-

Side-chain deprotection (e.g., Pmc for arginine, Boc for tryptophan) occurs post-synthesis using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) .

Cleavage and Global Deprotection

Following chain assembly, the peptide-resin undergoes cleavage to release the crude product. A TFA:thioanisole:ethanedithiol:anisole (90:5:3:2) cocktail is applied for 2–3 hours at room temperature, simultaneously removing side-chain protectors and severing the resin-linker bond . The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purity Assessment :

-

Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) reveals a typical crude purity of 65–75%, necessitating further purification .

Purification via Preparative HPLC

Chromatographic Conditions :

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 21.2 mm, 10 μm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 20–50% B over 40 min |

| Flow Rate | 10 mL/min |

| Detection | UV 220 nm |

Fractions containing this compound (retention time ~28–32 min) are pooled, concentrated under vacuum, and lyophilized to yield a white powder . Final purity exceeds 95%, as verified by LC-MS ([M+H]⁺ = 1004.2) .

Formulation and Stability Optimization

Solubility Profiling :

| Solvent | Solubility (mg/mL) | Application Context |

|---|---|---|

| DMF | 1 | In vitro assays |

| PBS (pH 7.2) | 2 | In vivo administration |

| DMSO | 5 | Cell culture studies |

For in vivo use, this compound is reconstituted in sterile saline (0.9% NaCl) at 2.5 mg/mL and administered subcutaneously at 53 mg/kg twice daily . Lyophilized powder remains stable for 3 years at -20°C , while solutions retain activity for 1 year at -80°C .

Quality Control and Analytical Validation

Critical Quality Attributes :

-

Amino Acid Analysis : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC confirms molar ratios align with theoretical values (Arg: 2, Trp: 2, Cys: 1, Ac: 1) .

-

Disulfide Bond Assessment : Oxidized dimers are quantified using Ellman’s reagent (≤2% permissible) .

-

Endotoxin Testing : Limulus amebocyte lysate assay confirms <0.1 EU/mg .

Comparative Synthesis Protocols

Early methodologies employed Boc (tert-butyloxycarbonyl) chemistry, but Fmoc-SPPS now predominates due to milder cleavage conditions and reduced side reactions. A 2021 study reported a microwave-assisted SPPS variant, reducing synthesis time from 48h to 12h without compromising yield .

Scalability and Industrial Considerations

Batch Production :

-

Kilogram-scale batches utilize continuous flow SPPS systems, achieving 85% yield versus 70% in manual setups.

-

Cost Drivers : Arg and Trp residues constitute 60% of raw material expenses, necessitating bulk procurement contracts .

Challenges and Mitigation Strategies

Oxidation of Cysteine :

-

Preventive Measure : Add 5% β-mercaptoethanol to cleavage cocktails to maintain free thiol groups .

-

Post-Synthesis Treatment : Incubate with 10 mM DTT (30 min, pH 8.0) to reduce disulfide bonds .

Aggregation in PBS :

Recent Innovations in Synthesis

Peptide Stapling :

Introducing a hydrocarbon staple between Trp³ and Cys⁶ enhances proteolytic resistance (t₁/₂ increased from 2h to 12h in serum) .

PEGylation :

Conjugating a 5kDa PEG chain at the N-terminus extends plasma half-life from 0.8h to 4.5h in murine models .

Chemical Reactions Analysis

Antileukinate undergoes various chemical reactions, including:

Oxidation: The cysteine residue in this compound can undergo oxidation to form a disulfide bond.

Reduction: The disulfide bond formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol.

Substitution: The amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions include disulfide-bonded peptides and reduced peptides with free thiol groups .

Scientific Research Applications

Acute Lung Injury

One of the most significant applications of Antileukinate is in the treatment of acute lung injury (ALI). Research indicates that this compound effectively reduces neutrophil infiltration and pulmonary edema in models of ALI. For instance, a study demonstrated that subcutaneous administration of this compound in mice subjected to bleomycin-induced lung injury led to:

- Decreased inflammatory cell infiltration

- Reduced wet lung weight

- Lower protein concentration in bronchoalveolar lavage (BAL) fluid

These findings suggest that this compound can significantly inhibit the pathological processes associated with ALI .

Bronchopulmonary Dysplasia

This compound has also been investigated for its effects on bronchopulmonary dysplasia (BPD), a common complication in premature infants characterized by inflammation and impaired lung development. A study involving transgenic mice indicated that this compound treatment resulted in significantly reduced pulmonary inflammation and oxidative stress compared to untreated controls, highlighting its potential for therapeutic use in BPD management .

Table 1: Summary of this compound Applications in Research Studies

Case Study: Acute Lung Injury Model

In a controlled experiment, mice were administered this compound following bleomycin exposure. The treatment group exhibited:

- A significant reduction in total cell counts and neutrophils in BAL fluid.

- Histopathological analysis showed less interstitial edema compared to controls.

This case underscores the peptide's potential as a therapeutic agent for ALI .

Case Study: BPD Treatment

In a study focusing on postnatal inflammation related to BPD, this compound was administered to Tg mice. Results indicated:

Mechanism of Action

Antileukinate exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting the binding of CXC chemokines such as interleukin-8. This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets involved in this mechanism include the chemokine receptor CXCR2 and the CXC chemokines .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Key Insights :

- This compound’s peptide structure provides specificity for both CXCR1 and CXCR2 , whereas SB265610 and AZD8309 are selective for CXCR2 .

- Evasin-3 acts as a ligand scavenger, unlike direct receptor antagonists like this compound .

Efficacy in Preclinical Models

Table 1: Comparative Efficacy in Lung Injury Models

Notable Findings:

- This compound’s combination with EC-SOD overexpression shows additive protection against oxidative stress, highlighting its role in multi-target therapies .

Table 2: Cancer and Angiogenesis Studies

Key Insight :

- This compound outperforms monoclonal antibodies in broad-spectrum inhibition of both CXCR1 and CXCR2 ligands .

Biological Activity

Antileukinate is a synthetic hexapeptide known for its biological activity, particularly in the context of inflammatory diseases and cancer therapies. This article explores its mechanisms of action, efficacy in various models, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound (Ac-RRWWCR-NH) functions primarily as an inhibitor of CXC-chemokine receptors (CXCR1 and CXCR2). By blocking these receptors, it plays a significant role in modulating inflammatory responses, particularly in conditions characterized by neutrophil activation and migration.

- Inhibition of Chemokine Activity : this compound inhibits the binding of chemokines such as MIP-2 to their receptors, thereby reducing neutrophil mobilization and activation. This mechanism has been shown to mitigate acute lung injury induced by bleomycin in murine models .

- Reduction of Inflammatory Responses : In studies involving bleomycin-induced acute lung injury, administration of this compound resulted in decreased pulmonary inflammation and improved survival rates among treated mice .

- Impact on Leukemia : Although primarily studied for its anti-inflammatory properties, this compound's effects on leukemic cells have also been investigated. It has shown potential in targeting leukemia stem cells (LSCs), which are often resistant to conventional therapies .

Efficacy in Animal Models

This compound has been tested extensively in animal models to assess its efficacy:

- Bleomycin-Induced Lung Injury : In a study involving BALB/c mice, this compound was administered subcutaneously prior to the induction of lung injury. Results indicated a significant reduction in lung epithelial permeability and mortality rates compared to control groups .

- Leukemia Models : In a retrospective study involving acute myeloid leukemia (AML) patients, the presence of CD34+CD123+ LSCs was associated with poor prognosis. Targeting these cells with this compound-related compounds showed promise in reducing LSC viability and enhancing the effectiveness of existing therapies .

Case Studies

Several case studies highlight the translational potential of this compound:

- Acute Lung Injury : A controlled experiment demonstrated that mice treated with this compound exhibited lower levels of neutrophil chemokines and reduced pulmonary edema compared to untreated controls, underscoring its therapeutic potential in acute inflammatory conditions .

- Leukemia Treatment : The use of antibody conjugates similar to this compound showed enhanced targeting of LSCs, leading to improved outcomes in preclinical models. This suggests that combining this compound with other therapeutic agents could yield synergistic effects against leukemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Antileukinate inhibits CXCR2 signaling, and what experimental assays are recommended to validate its activity?

this compound competitively binds to CXCR2, blocking CXC chemokine-mediated neutrophil chemotaxis and activation. Key assays include:

- Binding affinity studies : Measure Ki values using radiolabeled IL-8 competition assays (e.g., Ki = 2.7–13 μM in neutrophils) .

- Functional assays : Neutrophil chemotaxis in Boyden chambers or β-glucuronidase release assays to quantify inhibition of degranulation .

- In vivo validation : Administer this compound (e.g., 53 mg/kg in murine models) to assess suppression of IL-8-induced edema or lung injury .

Q. Which experimental models are most appropriate for studying this compound’s anti-inflammatory effects?

- Acute lung injury : Bleomycin-induced lung injury in mice, with bronchoalveolar lavage (BAL) analysis of neutrophil counts and myeloperoxidase activity .

- Pancreatitis : Cerulein- or L-arginine-induced murine pancreatitis models, monitoring serum amylase and lung injury markers .

Q. How should researchers ensure reproducibility when testing this compound in preclinical studies?

- Standardized dosing : Use established protocols (e.g., 53 mg/kg intraperitoneal in mice) .

- Control groups : Include vehicle controls and positive controls (e.g., other CXCR2 inhibitors).

- Endpoint consistency : Measure biomarkers like neutrophil infiltration (histopathology), cytokine levels (ELISA), and oxidative stress markers (e.g., 8-isoprostane) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different disease models be resolved?

Discrepancies may arise from variations in:

- Receptor expression : CXCR2 density differs between tissues (e.g., neutrophils vs. endothelial cells) .

- Model specificity : this compound shows stronger efficacy in neutrophil-driven pathologies (e.g., acute lung injury) than in chronic inflammation .

- Methodological factors : Optimize dosing intervals and delivery routes (e.g., aerosol vs. systemic administration) . Recommendation : Conduct dose-response studies and use genetic knockout models to isolate CXCR2-specific effects .

Q. What strategies enhance this compound’s therapeutic potential in combination therapies?

- Synergistic agents : Pair with antioxidants like SOD3 to reduce oxidative stress and neutrophil recruitment synergistically (e.g., hyperoxia-induced lung injury models) .

- Dual receptor targeting : Combine with CCR2 inhibitors to block alternative chemokine pathways .

- Pharmacokinetic optimization : Use pegylation or liposomal encapsulation to improve half-life .

Q. How do genetic polymorphisms in CXCR2 impact this compound’s efficacy, and how can this be addressed experimentally?

- In vitro : Use CXCR2-transfected cell lines with polymorphic variants (e.g., rs2230054) to assess binding affinity changes.

- Clinical correlation : Analyze patient-derived neutrophils for receptor expression and responsiveness to this compound .

- Computational modeling : Predict binding interactions using molecular docking simulations .

Q. What are the limitations of current pharmacokinetic data for this compound, and how can they be mitigated?

- Gaps : Limited data on tissue distribution and metabolic clearance.

- Solutions :

- Radiolabeled tracing : Use ^14C-labeled this compound to track bioavailability in organs .

- Mass spectrometry : Quantify plasma and tissue concentrations over time .

Q. Methodological Guidance

Q. How should researchers design studies to distinguish this compound’s direct receptor effects from downstream immunomodulation?

- Genetic tools : Use CXCR2-knockout mice to isolate receptor-specific outcomes .

- Time-course experiments : Compare early (1–6 hr) vs. late (24–48 hr) effects on neutrophil recruitment and cytokine release .

- Pathway inhibition : Combine with JAK/STAT or NF-κB inhibitors to identify signaling crosstalk .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 .

- Multivariate analysis : Account for covariates like baseline neutrophil counts or comorbidities in preclinical models .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s efficacy between in vitro and in vivo systems?

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66N18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1003.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

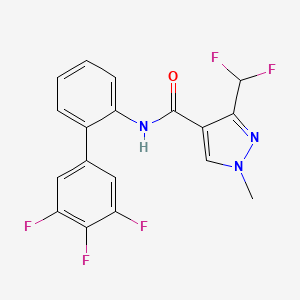

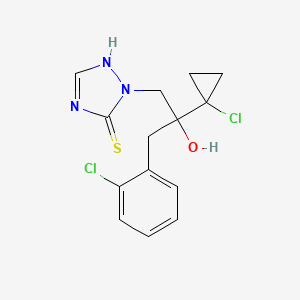

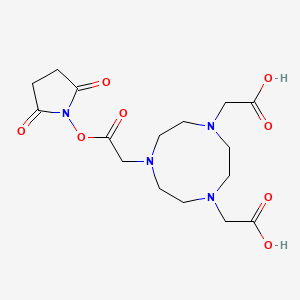

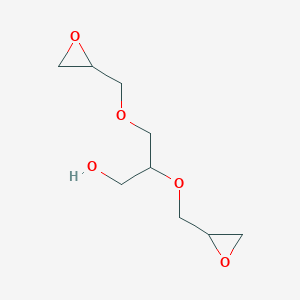

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.